1-Methylcyclopropanecarbonyl chloride
Overview
Description
1-Methylcyclopropanecarbonyl chloride is a chemical compound that is related to various cyclopropane derivatives. These derivatives are of significant interest in organic chemistry due to their unique reactivity and potential applications in synthesis. The compound itself is not directly mentioned in the provided papers, but insights can be drawn from related studies on cyclopropane derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride results in cyclobutyl derivatives along with ring-opened products . Additionally, an efficient synthesis method for methylenecyclopropane has been developed, which could potentially be adapted for the synthesis of 1-methylcyclopropanecarbonyl chloride . Furthermore, the synthesis of cyclopropane carbonyl chloride has been reported, which is a closely related compound, suggesting that similar methods could be applied .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and high reactivity to these molecules. The structure of the 1-methylcyclopentyl cation, a related species, has been investigated using NMR spectroscopy, which could provide insights into the structural aspects of 1-methylcyclopropanecarbonyl chloride .
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions due to their strained ring system. For example, (1-methylcyclopropyl)-carbinyl chloride has been found to solvolyze rapidly, indicating that 1-methylcyclopropanecarbonyl chloride might also exhibit interesting solvolytic behavior . The reaction of primary alkyl chlorides with sodium or potassium to produce cyclopropanes involves α-elimination, which could be relevant to the reactivity of 1-methylcyclopropanecarbonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by the cyclopropane ring. For instance, copolymers of 1-methylcyclopropene, a related compound, show high glass transition temperatures and a range of ductilities, which could be indicative of the properties of 1-methylcyclopropanecarbonyl chloride . The interaction of tetracyanocyclopropane with various molecules suggests that 1-methylcyclopropanecarbonyl chloride could also engage in non-covalent interactions due to the presence of the cyclopropane ring .
Scientific Research Applications
Carbonium Ion Reactions : 1-Methylcyclopropanecarbonyl chloride has been studied for its involvement in the formation of carbonium ions, which are significant in hydrocarbon isomerization and provide insights into the carbonium ion chain mechanism. This has implications in understanding and designing catalytic processes in organic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).
Reactions with Phenylsulfenyl Chloride and Phenylselenyl Chloride : Methylenecyclopropanes, closely related to 1-Methylcyclopropanecarbonyl chloride, react with phenylsulfenyl chloride or phenylselenyl chloride to produce specific benzene derivatives. This reaction is significant for organic synthesis, offering insights into mechanistic pathways in organic reactions (Liu & Shi, 2004).
Synthesis of Cyclopropanes : Research on 1-Methylcyclopropanecarbonyl chloride derivatives has contributed to the synthesis of cyclopropanes from primary alkyl chlorides, a key process in organic chemistry. This method offers a deeper understanding of mechanisms involving α-elimination to a carbene (Kirmse & Doering, 1960).
Applications in Horticulture : One derivative, 1-Methylcyclopropene, has been extensively studied for its role in inhibiting ethylene action in plants. This has major implications in prolonging the shelf-life of fruits and vegetables, leading to significant advances in postharvest biology and technology (Blankenship & Dole, 2003).
Palladium(0) Catalyzed Reactions : 1-Methylcyclopropanecarbonyl chloride derivatives have been used in palladium(0) catalyzed nucleophilic substitutions. This research is crucial in developing new methods for the synthesis of complex organic molecules (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).
Lewis or Brønsted Acid-Mediated Reactions : Studies have explored the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, closely related to 1-Methylcyclopropanecarbonyl chloride. These studies have led to the development of new compounds such as cyclobutanones and indenes, enhancing our understanding of organic reaction mechanisms (Shi, Lu, Wei, & Shao, 2012).
Encapsulation for Horticultural Use : Research into encapsulating 1-Methylcyclopropene, a derivative, has led to the development of technologies for its controlled release, which is critical for its application in horticulture (Zhang, Zhen, Jiang, Li, & Liu, 2011).
Safety And Hazards
properties
IUPAC Name |
1-methylcyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDXPJJHRWOFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509925 | |
Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropanecarbonyl chloride | |
CAS RN |
16480-05-0 | |
Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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